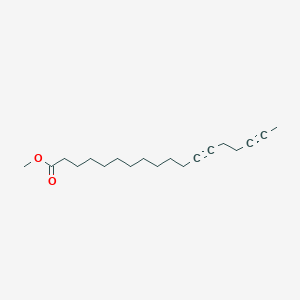

Methyl octadeca-12,16-diynoate

CAS No.: 58444-04-5

Cat. No.: VC19554056

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58444-04-5 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | methyl octadeca-12,16-diynoate |

| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,9-18H2,1-2H3 |

| Standard InChI Key | GWFNHDUJMSYAFO-UHFFFAOYSA-N |

| Canonical SMILES | CC#CCCC#CCCCCCCCCCCC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl octadeca-12,16-diynoate consists of an 18-carbon chain with triple bonds at positions 12 and 16, terminated by a methyl ester group. The IUPAC name, methyl octadeca-12,16-diynoate, reflects this arrangement. The conjugated diyne system imparts significant rigidity and reactivity compared to saturated or mono-unsaturated esters .

Table 1: Key Structural and Physical Properties

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The IR spectrum typically shows strong absorption bands near 2100–2260 cm⁻¹, corresponding to alkyne C≡C stretches. In ¹H NMR, protons adjacent to triple bonds resonate at δ 1.8–2.5 ppm, while the methyl ester group appears as a singlet near δ 3.6 ppm .

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl octadeca-12,16-diynoate often involves transition metal-catalyzed coupling reactions. A common method utilizes the Cadiot-Chodkiewicz coupling, where terminal alkynes react in the presence of copper(I) catalysts:

For example, methyl 12-hexadecynoate can be coupled with propargyl alcohol derivatives to introduce the second triple bond . Alternative approaches include Sonogashira coupling, employing palladium catalysts to cross-couple aryl halides with terminal alkynes.

Table 2: Representative Synthesis Conditions

| Method | Reagents/Catalysts | Yield |

|---|---|---|

| Cadiot-Chodkiewicz | CuI, NH₂OH·HCl, Et₃N | 65–75% |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, PPh₃ | 70–80% |

| Esterification | H₂SO₄, MeOH (reflux) | 85–90% |

Industrial-Scale Production

Industrial synthesis prioritizes biocatalytic methods for sustainability. Lipases (e.g., Candida antarctica lipase B) catalyze esterification of octadecadiynoic acid with methanol under mild conditions, achieving >90% conversion. Continuous-flow reactors enhance efficiency, reducing reaction times and solvent use.

Chemical Reactivity and Applications

Reactivity Profile

The conjugated diyne system undergoes diverse reactions:

-

Oxidation: Selenium dioxide (SeO₂) converts triple bonds to diketones.

-

Hydrogenation: Palladium on carbon (Pd/C) selectively reduces triple bonds to cis-alkenes.

-

Cycloaddition: Huisgen azide-alkyne cycloaddition forms triazole derivatives for pharmaceutical applications .

Materials Science

The rigid diyne backbone facilitates the synthesis of liquid crystals and conductive polymers. For instance, polymerization via UV irradiation yields poly(diacetylene) films with tunable optical properties.

Biochemistry

Methyl octadeca-12,16-diynoate may modulate lipid metabolism by inhibiting cytosolic phospholipase A₂ (cPLA₂), a key enzyme in inflammatory pathways. In vitro studies on similar diynoates show IC₅₀ values of 10–20 μM .

Comparative Analysis with Analogous Diynoates

Table 3: Comparison of Diynoate Derivatives

Methyl octadeca-12,16-diynoate’s conjugation pattern offers intermediate reactivity between isolated and fully conjugated systems, making it versatile for functionalization .

Research Gaps and Future Directions

Despite its potential, direct studies on methyl octadeca-12,16-diynoate remain sparse. Priorities for future research include:

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Drug Delivery Systems: Explore micelle or liposome formulations for enhanced bioavailability.

-

Catalytic Optimization: Develop asymmetric synthesis routes for enantioselective applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume